Ethane-1,1,2,2-d4
Overview
Description
Ethane-1,1,2,2-d4 is a deuterated form of ethane, which is a hydrocarbon compound. It is used in various scientific research applications, including drug development, chemical synthesis, and metabolic studies.
Scientific Research Applications
Biodegradation in Aquifers Ethane, along with methane, has been studied for its potential to stimulate the biological degradation of 1,4-dioxane in groundwater aquifers via aerobic cometabolism. Research indicates that ethane can enhance 1,4-D degradation, particularly in zones where products of biotic or abiotic reductive dechlorination of chlorinated ethanes mix with aerobic groundwater (Hatzinger et al., 2017).
Chemistry of Multi-nuclear Complexes Studies involving cyclic Au(I)4Co(III)2 hexanuclear complexes with ethane derivatives like penicillaminate and 1,2-bis(diphenylphosphino)ethane have been conducted. These studies show unique crystallization behaviors of the stereoisomers of such complexes (Yoshinari et al., 2015).
Stability and Structure Investigations The stability and structure of the C2H6+ ion have been investigated using ab initio methods, providing insights into the equilibrium structures of ethane and its ionized states (Richartz et al., 1977).
Combustion Enhancements in Engines Ethane has been studied for its effects on diesel-methane dual-fuel combustion in heavy-duty engines. Adding ethane to methane in such engines can enhance ignitability and improve overall combustion performance (Ahmad et al., 2021).
Molecular Orbital Studies In molecular orbital studies including d-functions, ethane and other hydrocarbons have been analyzed for energy stabilization, particularly in strained cyclic molecules (Hariharan & Pople, 1972).
Crystal Phase Studies A metastable solid phase of ethane, different from previously known phases, has been reported, contributing to the understanding of ethane's crystalline properties (Wisnosky et al., 1983).
Natural Gas Analysis The clumping of carbon isotopes in ethane from natural gas has been studied to understand the conditions and progress of reactions leading to hydrocarbon accumulation in natural gas reservoirs (Clog et al., 2018).
Spectroscopy of Ethane Isotopes The infra-red and Raman spectra of C2D6 (deuterated ethane) have been analyzed to study the vibrational spectra and potential functions, providing insights into the fundamental frequencies of ethane and its isotopes (Stitt, 1939).
Synthesis of Carbon Nanotubes Ethane has been used as a carbon source in the synthesis of carbon nanotubes via chemical vapor deposition, showing high yield and selectivity in producing multi-walled carbon nanotubes (Louis et al., 2005).
Radiation-Induced Reactions in Coal Models The radiation-induced C—C bond cleavage of 1,2-di(1-naphthyl)ethane, a model compound for coal, has been studied to understand the effects of radiation on coal's molecular structure (Haenel et al., 1990).
Bromination Reactions The synthesis and exploration of 1,2-Dipyridiniumditribromide-ethane as an efficient brominating agent demonstrates its effectiveness in bromination reactions under solvent-free conditions (Kavala et al., 2005).
Conformational Studies in Halogenated Ethanes Nuclear magnetic resonance spectroscopy has been used to determine the ground-state energies, rates, and barriers for interconversions of rotational isomers in halogenated ethanes, offering insights into their conformational equilibria (Weigert et al., 1970).
Ion-Molecule Reactions Ion-molecule reactions in methane, methane-d4 mixtures, and ethane have been studied to determine parent-daughter ion relationships and reaction cross sections (Derwish et al., 1964).
Anaerobic Oxidation by Archaea The anaerobic oxidation of ethane by archaea in marine hydrocarbon seeps has been identified and characterized, revealing the biological consumption of ethane under anoxic conditions (Chen et al., 2019).
Crystal and Molecular Structure Analysis The structure of tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)), a compound with a unique molecular structure resembling a ‘molecular tricorn’, has been determined (Baker et al., 1995).
properties
IUPAC Name |
1,1,2,2-tetradeuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570420 | |
Record name | (~2~H_4_)Ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane-1,1,2,2-d4 | |
CAS RN |
3681-29-6 | |
Record name | (~2~H_4_)Ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3681-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.